4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 76356-25-7
VCID: VC17227545
InChI: InChI=1S/C13H11NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9H,6,8H2
SMILES:
Molecular Formula: C13H11NS
Molecular Weight: 213.30 g/mol

4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine

CAS No.: 76356-25-7

Cat. No.: VC17227545

Molecular Formula: C13H11NS

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine - 76356-25-7

Specification

CAS No. 76356-25-7
Molecular Formula C13H11NS
Molecular Weight 213.30 g/mol
IUPAC Name 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine
Standard InChI InChI=1S/C13H11NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9H,6,8H2
Standard InChI Key KSZODOJGYGBGDO-UHFFFAOYSA-N
Canonical SMILES C1CN=C(C2=C1SC=C2)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Core Architecture

The compound features a bicyclic framework where a thiophene ring (a five-membered aromatic system with one sulfur atom) is fused to a partially saturated pyridine ring (a six-membered ring with one nitrogen atom). The phenyl group at the 4-position introduces steric bulk and electronic modulation, influencing both reactivity and biological interactions .

Key Structural Features:

  • Thiophene Ring: Contributes to aromatic stability and participates in π-π stacking interactions.

  • Partially Saturated Pyridine: The 6,7-dihydro configuration introduces conformational flexibility while retaining basicity at the nitrogen atom.

  • Phenyl Substituent: Enhances lipophilicity and enables interactions with hydrophobic binding pockets in biological targets .

Synthetic Methodologies

General Synthesis Route

The synthesis of 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine derivatives typically involves cyclization strategies using thiophene and pyridine precursors. A representative protocol from Chen et al. (2016) outlines the following steps :

Step 1: Formation of tert-Butyl Intermediate

A mixture of tert-butyl-1-piperidinecarboxylate and ethylmercaptoacetate undergoes cyclization in dichloromethane (DCM) with trifluoroacetic acid (TFA) as a catalyst. This yields 5-tert-butyl 2-ethyl-6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (3) as a yellow liquid (45% yield) .

Reaction Conditions:

  • Solvent: DCM

  • Catalyst: TFA

  • Temperature: Room temperature to reflux

  • Purification: Silica gel column chromatography (3:1 ethyl acetate/hexane)

Step 2: Deprotection to Free Amine

Treatment of 3 with TFA in DCM removes the tert-butyloxycarbonyl (Boc) protecting group, yielding ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (4) as an oil (81% yield) .

Characterization Data for 4:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.44 (s, 1H), 4.31 (q, J=7.1J = 7.1 Hz, 2H), 3.95 (s, 2H), 3.57 (s, 1H), 3.21 (t, J=5.8J = 5.8 Hz, 2H), 2.87 (t, J=5.7J = 5.7 Hz, 2H), 1.35 (t, J=7.1J = 7.1 Hz, 3H) .

  • ESI-MS: m/z 312.0 [M+H]+^+ .

Industrial-Scale Production

Industrial protocols optimize yield and purity through reflux conditions with catalysts like palladium on carbon (Pd/C). For example, Lanyon-Hogg et al. (2016) reported a 55% yield for a related HHAT inhibitor using similar cyclization strategies .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) converts the thiophene sulfur to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity .

  • Reduction: Hydrogenation over Pd/C saturates the pyridine ring, enhancing solubility but reducing aromatic interactions .

Substitution Reactions

Electrophilic substitution at the 2-position of the thiophene ring introduces functional groups such as halides or alkyl chains. For instance, bromination with N-bromosuccinimide (NBS) yields 2-bromo derivatives, which serve as intermediates for cross-coupling reactions .

Biological Activities and Mechanisms

Hedgehog Pathway Inhibition

The Hedgehog (Hh) signaling pathway is aberrantly activated in cancers like pancreatic ductal adenocarcinoma. 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine derivatives inhibit smoothened (SMO), a key transmembrane protein in Hh signaling .

Case Study: Anticancer Activity

  • Compound 10b: A derivative with a 4-chloro-3-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl group showed potent SMO antagonism (IC50_{50} = 12 nM) in pancreatic cancer cell lines .

  • Mechanism: Binding to SMO prevents translocation to the primary cilium, blocking downstream transcription of oncogenes like GLI1 .

Hedgehog Acyltransferase (HHAT) Inhibition

HHAT catalyzes the palmitoylation of Hedgehog proteins, essential for their secretion and activity. Lanyon-Hogg et al. (2016) synthesized enantiomers of 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine that exhibited enantioselective HHAT inhibition :

EnantiomerHHAT IC50_{50} (μM)
(R)-form0.45
(S)-form1.20

The (R)-enantiomer’s superior activity correlates with its optimal fit into HHAT’s hydrophobic active site .

Antiproliferative Effects

Derivatives of this scaffold demonstrate broad-spectrum antiproliferative activity:

Cell LineGI50_{50} (μM)
HCT-116 (Colon)0.8
HeLa (Cervical)1.2
MIA PaCa-2 (Pancreatic)0.6

Mechanistic studies link this activity to microtubule destabilization and PARP-1 inhibition, triggering apoptosis .

Pharmacological Optimization

Structure-Activity Relationship (SAR)

  • Phenyl Substituents: Electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 3-position enhance potency by 3–5-fold .

  • Pyridine Saturation: Fully saturated analogs lose activity due to reduced planarity and π-stacking capacity .

Pharmacokinetic Profiling

  • Lipophilicity (LogP): 3.2 (optimal for blood-brain barrier penetration)

  • Plasma Stability: t1/2_{1/2} = 6.2 hours in human plasma

  • CYP Inhibition: Moderate inhibitor of CYP3A4 (IC50_{50} = 8.9 μM)

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